molecular formula C18H20FN3O4 B12780429 9-Piperazino ofloxacin, (R)- CAS No. 178912-61-3

9-Piperazino ofloxacin, (R)-

Cat. No.: B12780429
CAS No.: 178912-61-3
M. Wt: 361.4 g/mol
InChI Key: FHAKLRRIGREDDW-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Piperazino ofloxacin, ®- involves the modification of the ofloxacin moleculeThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the reaction .

Industrial Production Methods

Industrial production of 9-Piperazino ofloxacin, ®- follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

9-Piperazino ofloxacin, ®- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of 9-Piperazino ofloxacin, such as oxo derivatives, reduced forms, and substituted piperazine derivatives .

Mechanism of Action

The mechanism of action of 9-Piperazino ofloxacin, ®- involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for maintaining the supercoiling of bacterial DNA during replication and transcription. By inhibiting these enzymes, 9-Piperazino ofloxacin, ®- prevents the replication of bacterial DNA, leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Piperazino ofloxacin, ®- is unique due to its specific modification at the 9th position, which enhances its selectivity and potency against bacterial DNA gyrase and topoisomerase IV. This modification also contributes to its distinct pharmacokinetic properties and antibacterial spectrum .

Properties

CAS No.

178912-61-3

Molecular Formula

C18H20FN3O4

Molecular Weight

361.4 g/mol

IUPAC Name

(2R)-6-fluoro-2-methyl-7-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid

InChI

InChI=1S/C18H20FN3O4/c1-10-9-26-17-14(19)13(21-5-3-20(2)4-6-21)7-11-15(17)22(10)8-12(16(11)23)18(24)25/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m1/s1

InChI Key

FHAKLRRIGREDDW-SNVBAGLBSA-N

Isomeric SMILES

C[C@@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2F)N4CCN(CC4)C)C(=O)O

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2F)N4CCN(CC4)C)C(=O)O

Origin of Product

United States

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